5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
Description
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a polycyclic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene) with four methyl groups at positions 5,5,8,8, a nitro group (-NO₂) at position 3, and a carboxylic acid (-COOH) at position 2. This structure combines steric hindrance from the methyl groups with electronic effects from the nitro and carboxylic acid moieties, making it a unique scaffold for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-3-nitro-6,7-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2)5-6-15(3,4)11-8-12(16(19)20)9(13(17)18)7-10(11)14/h7-8H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
OPBWMDPTIDVXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)[N+](=O)[O-])C(=O)O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a tetramethyl-substituted naphthalene derivative, followed by carboxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxylic acid group can be esterified or converted to other derivatives under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in the development of pharmaceuticals or as probes in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular processes. The carboxylic acid group may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tetrahydronaphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Physicochemical Properties
Key Observations :
- The nitro group in the target compound enhances the acidity of the carboxylic acid compared to non-nitro analogs (e.g., pKa ~3–4 vs. ~4.5–5 for methyl-substituted analogs) .
- Methyl groups increase molecular weight and hydrophobicity, reducing solubility in polar solvents .
- Steric hindrance from methyl groups may slow nucleophilic reactions at the carboxylic acid .
Biological Activity
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (commonly referred to as TMNTA) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
TMNTA is characterized by its complex structure which includes a nitro group and multiple methyl substituents on a tetrahydronaphthalene framework. The molecular formula for TMNTA is , with a molecular weight of approximately 245.32 g/mol.
Retinoid Receptor Activation
Research indicates that TMNTA functions as a panagonist for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play critical roles in gene transcription related to cell differentiation and growth regulation. Specifically, TMNTA activates both RAR and RXR pathways, which can lead to the inhibition of cancer cell proliferation .
Anticancer Properties
The compound has shown promise in preclinical studies as an agent that can inhibit the growth of various cancer cell lines. By modulating retinoid signaling pathways, TMNTA may induce apoptosis in malignant cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Study 1: Antiproliferative Effects
A study published in Chemical and Pharmaceutical Bulletin examined the antiproliferative effects of TMNTA on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .
Study 2: Gene Expression Modulation
In another investigation focused on gene expression modulation, TMNTA was shown to upregulate genes associated with apoptosis and downregulate those linked to cell survival. This dual action supports its potential as a therapeutic agent in oncology .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
